molecular formula C17H17N3O2S B2511445 6-((1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1428375-75-0

6-((1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2511445
CAS No.: 1428375-75-0
M. Wt: 327.4
InChI Key: SRTWPXJKOGQZIT-UHFFFAOYSA-N
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Description

This compound belongs to the nicotinonitrile family, characterized by a pyridine core substituted with a nitrile group. Its structure includes a piperidin-4-yloxy linker functionalized with a 4-methylthiophene-2-carbonyl moiety. The thiophene and piperidine groups contribute to lipophilicity and conformational flexibility, distinguishing it from simpler nicotinonitrile derivatives .

Properties

IUPAC Name

6-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-12-8-15(23-11-12)17(21)20-6-4-14(5-7-20)22-16-3-2-13(9-18)10-19-16/h2-3,8,10-11,14H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTWPXJKOGQZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a novel chemical entity that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the synthesis, chemical properties, and biological activities of this compound, supported by relevant data and case studies.

The molecular structure of this compound can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C17H19N3O2S
Molecular Weight 319.41 g/mol
CAS Number 2198821-66-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the thiophene derivative followed by the formation of the piperidine ring. The final step involves coupling these intermediates with a nitrile group under controlled conditions. The use of catalysts and specific reaction conditions enhances yield and purity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and piperidine rings have shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

A study demonstrated that compounds with similar structural motifs had minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM against E. coli and S. aureus, suggesting potential utility in treating bacterial infections .

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. For example, related compounds have been tested against several cancer cell lines, including human pancreatic cancer (Patu8988), showing cytotoxic effects that could be attributed to their ability to induce apoptosis in cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction can lead to a cascade of biochemical events, influencing processes like apoptosis or microbial resistance.

Case Studies

  • Antimicrobial Efficacy
    • In a controlled study, derivatives were tested for antimicrobial efficacy against resistant strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µM.
  • Anticancer Screening
    • A series of compounds based on the piperidine scaffold were evaluated for their cytotoxic effects on various cancer cell lines. Compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against tumor cells.

Comparison with Similar Compounds

Substituent Variations in Nicotinonitrile Derivatives

The compound’s closest analogues include:

Compound Name Key Substituents Molecular Formula (Calculated) Notable Properties/Applications
Target Compound 4-Methylthiophene-2-carbonyl, piperidin-4-yloxy C₁₇H₁₅N₃O₂S High lipophilicity, potential kinase inhibition
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile 4-Methylpiperazine, phenyl, thiophene C₂₁H₁₉N₅S Crystalline stability (X-ray confirmed)
6-((5-Formylnaphthalen-1-yl)oxy)nicotinonitrile 5-Formylnaphthalen-1-yloxy C₁₇H₁₀N₂O₂ Enhanced π-π stacking (bulky aromatic)
Phenylene-bis[(thienyl/furyl)nicotinonitrile] derivatives Bis-thiophene/furan, phenylene linker Varies Polymer precursors (optical/electronic materials)

Key Observations :

  • Lipophilicity: The target compound’s 4-methylthiophene group increases logP compared to naphthalene or quinoline derivatives (e.g., 6-((5-Formylquinolin-8-yl)oxy)nicotinonitrile) .
  • Synthetic Routes: Unlike analogues synthesized via malononitrile-aldehyde condensations , the target compound likely employs piperidine-thiophene coupling, as inferred from supplier data .
  • Biological Relevance : Piperidine/thiophene hybrids (e.g., the target compound) show higher predicted blood-brain barrier permeability vs. methylpiperazine derivatives (e.g., 2-(4-Methylpiperazin-1-yl)-4-phenyl-pyridine-3-carbonitrile) .

Crystallographic and Thermodynamic Properties

  • Crystal Packing: The 2013 crystal study of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile revealed planar pyridine-thiophene stacking, stabilizing the lattice . The target compound’s piperidine-thiophene linkage may induce non-planar conformations, reducing crystallinity.
  • Melting Points : Methylpiperazine derivatives (e.g., ~200–220°C) exhibit higher melting points than formylnaphthalene analogues (~160–180°C) , suggesting the target compound’s melting range may fall between 170–200°C.

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